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molecular formula C9H8Cl2O B8463403 o-(2,2-Dichlorocyclopropyl)phenol

o-(2,2-Dichlorocyclopropyl)phenol

Cat. No. B8463403
M. Wt: 203.06 g/mol
InChI Key: ZCZFPBCRZGDTEB-UHFFFAOYSA-N
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Patent
US03948973

Procedure details

o-(2,2-Dichlorocyclopropyl)phenol was prepared from 7.8 g. of o-(2,2-dichlorocyclopropyl)anisole and 5.3 g. of boron tribromide according to the procedure described above in Example 1, part (c), affording 7.1 g. of oil used directly in the following reaction.
Name
o-(2,2-dichlorocyclopropyl)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([Cl:13])[CH2:4][CH:3]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11]C.B(Br)(Br)Br>>[Cl:1][C:2]1([Cl:13])[CH2:4][CH:3]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11]

Inputs

Step One
Name
o-(2,2-dichlorocyclopropyl)anisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C1)C1=C(C=CC=C1)OC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording 7.1 g
CUSTOM
Type
CUSTOM
Details
of oil used directly in the following reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1)C1=C(C=CC=C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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